molecular formula C22H25N3O6S B11476654 N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide

N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide

Cat. No.: B11476654
M. Wt: 459.5 g/mol
InChI Key: FHHYMJYYPQPHKU-UHFFFAOYSA-N
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Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[2-[4,5-dimethoxy-2-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]phenyl]ethyl]acetamide

InChI

InChI=1S/C22H25N3O6S/c1-13-9-22(27)24-18-6-5-16(11-17(13)18)32(28,29)25-19-12-21(31-4)20(30-3)10-15(19)7-8-23-14(2)26/h5-6,9-12,25H,7-8H2,1-4H3,(H,23,26)(H,24,27)

InChI Key

FHHYMJYYPQPHKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3CCNC(=O)C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide typically involves multiple steps. One common approach includes the reaction of 4,5-dimethoxy-2-nitroaniline with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then reduced and acetylated to yield the final compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation at its methoxy groups and reduction at its sulfonamide linkage under controlled conditions:

Reaction TypeConditionsProductsYieldSource
OxidationKMnO₄ in acidic mediumQuinone derivatives via demethylation62–68%
ReductionNaBH₄ in ethanolSulfonamide → amine intermediate74%

Key findings:

  • The dimethoxy groups are selectively oxidized to quinones without affecting the acetamide or sulfonamide groups.

  • Reduction of the sulfonamide group proceeds via cleavage of the S–N bond, yielding a primary amine intermediate.

Vilsmeier–Haack Formylation

The quinolinyl moiety participates in Vilsmeier–Haack reactions to introduce formyl groups:

ReactantsConditionsProducts
POCl₃/DMF120°C, 4 h2-Chloro-3-formylquinoline derivatives

Mechanistic pathway:

  • N,N-Dimethylformamide (DMF) reacts with POCl₃ to generate the Vilsmeier reagent (Cl⁻[CH=NMe₂]⁺).

  • Electrophilic attack at the quinoline C-3 position forms the formylated product .

Acid-Mediated Cyclization

Treatment with hydrochloric acid induces cyclization:

AcidTemperatureProductApplication
HCl (conc.)Reflux2-Oxo-1,2-dihydroquinoline-3-carbaldehydePrecursor for α,β-unsaturated ketones

Notable observation:

  • Microwave irradiation (320 W) with acetic acid/sodium acetate accelerates this reaction, achieving 85–92% yield within 30 minutes .

Palladium-Catalyzed Cross-Couplings

The acetamide group enables Pd-catalyzed transformations :

Catalyst SystemSubstrateProductYield
Pd₂(dba)₃/dppfN-Acryloyl derivatives3-Alkylquinolin-2(1H)-ones78–94%

Optimized conditions:

  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

  • Base: Et₃N in refluxing MeCN

Alkylation Reactions

The sulfonamide nitrogen undergoes alkylation with various electrophiles:

Alkylating AgentConditionsProduct
Propargyl bromideK₂CO₃, DMF, RTN-Propargyl sulfonamide
Benzyl bromideSame as aboveN-Benzyl sulfonamide

Critical parameters:

  • Reaction efficiency depends on the steric hindrance of the alkylating agent.

  • Propargyl derivatives show enhanced reactivity in click chemistry applications .

Functional Group Compatibility Table

The compound’s stability under common reaction conditions:

Functional GroupStable ConditionsSensitive Conditions
SulfonamidepH 5–9, <100°CStrong acids (pH < 3), UV light
AcetamideBasic media, Pd catalysisProlonged heating >150°C
QuinolinylOxidizing agentsReducing agents (e.g., LiAlH₄)

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating .

  • Pd catalysts enable selective modification of the acetamide group without disrupting the sulfonamide linkage .

  • The dimethoxy phenyl group shows ortho-directing effects in electrophilic substitution reactions .

This reactivity profile positions the compound as a versatile intermediate for developing targeted therapeutics and functional materials. Further studies should explore its enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide exhibit significant antitumor properties. The sulfonamide moiety is believed to enhance cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspases.

A study demonstrated that derivatives of this compound showed effective inhibition of tumor growth in vitro and in vivo models:

Compound TestedCell LineIC50 (µM)
Compound AMCF7 (Breast)10
Compound BHeLa (Cervical)15

Antimicrobial Properties

This compound has shown broad-spectrum antimicrobial activity. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by disrupting cell wall synthesis.

The Minimum Inhibitory Concentration (MIC) values for various pathogens are as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.8

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of a series of quinoline derivatives similar to this compound. The results indicated that compounds with the sulfonamide group exhibited significant cytotoxicity against breast and cervical cancer cell lines.

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of related quinoline compounds against multi-drug resistant strains. The findings highlighted that these compounds effectively inhibited bacterial growth and could serve as potential leads for new antibiotic development.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to various biological effects. The compound may also modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Biological Activity

N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethoxy groups which enhance solubility and biological activity.
  • Dihydroquinoline moiety that may contribute to its pharmacological properties.
  • Sulfonamide linkage , which is known for its role in various biological activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways critical for cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial activity. The specific compound's structure suggests potential efficacy against both bacterial and fungal pathogens due to its ability to interfere with microbial metabolism .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may also reduce inflammation through inhibition of pro-inflammatory cytokines .

Study 1: Anticancer Mechanisms

A study investigating the effects of similar compounds on cancer cell lines reported significant reductions in cell viability. The mechanism was attributed to the activation of apoptotic pathways mediated by caspases .

CompoundCell LineIC50 (µM)Mechanism
AHeLa12.5Apoptosis
BMCF710.0Cell Cycle Arrest

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of related benzamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli:

CompoundMicrobeZone of Inhibition (mm)
CS. aureus15
DE. coli18

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or amino derivatives. For example, reacting 2-amino-substituted phenols with sulfonamide-containing acetyl chlorides under controlled conditions (e.g., anhydrous solvents, low temperatures) can form the core structure. Purification via column chromatography (silica gel, gradient elution) and recrystallization improves purity .
  • Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry using Design of Experiments (DoE) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR, DEPT-135 for quaternary carbons).
  • HPLC-MS : Assess purity (>95%) and molecular weight verification.
  • X-ray Crystallography : Resolve stereochemistry if applicable.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability for storage conditions .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) due to potential sulfonamide reactivity.
  • Store in airtight containers at -20°C under desiccant to prevent hydrolysis.
  • In case of exposure, follow protocols for skin/eye rinsing (15 min with water) and consult medical supervision .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways.
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst).
  • Feedback Loops : Integrate experimental results into computational workflows for iterative refinement (e.g., ICReDD’s approach) .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with analogous compounds (e.g., sulfonamide derivatives).
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous peaks.
  • 2D NMR Techniques : Employ COSY, NOESY, or HSQC to resolve overlapping signals .

Q. How to design bioactivity assays while mitigating experimental variability?

  • Methodological Answer :

  • Positive/Negative Controls : Include known agonists/inhibitors in pharmacological assays.
  • Dose-Response Curves : Use logarithmic concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
  • Statistical Validation : Apply ANOVA or t-tests with p < 0.05 thresholds to confirm significance .

Q. What reactor design principles apply to scaling up synthesis?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Evaluate based on reaction kinetics (e.g., exothermicity, mixing requirements).
  • Mass Transfer Optimization : Use stirred-tank reactors with baffles for efficient mixing.
  • In-situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time analysis .

Methodological Tables

Table 1 : Comparison of Synthesis Optimization Strategies

MethodAdvantagesLimitationsReference
DoE (Factorial Design)Reduces experimental runsRequires prior knowledge
DFT ModelingPredicts transition statesComputationally intensive
Machine LearningHigh predictive accuracyDependent on data quality

Table 2 : Key Analytical Techniques and Applications

TechniqueApplicationCritical Parameters
HPLC-MSPurity assessmentColumn type, mobile phase
2D NMRStereochemical resolutionMagnet strength (≥400 MHz)
TGAThermal stability profilingHeating rate (10°C/min)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.